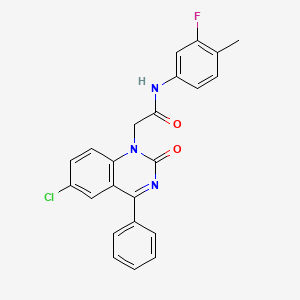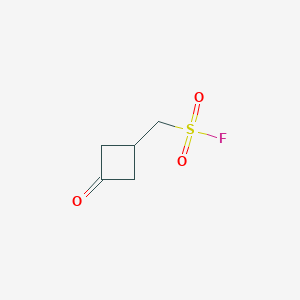
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve the use of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold of these analogs have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its composition. It includes a tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos , and a 1,2,3,4-tetrahydroquinolin-6-yl group . These groups are part of larger structures that contribute to the compound’s overall properties and functions.Aplicaciones Científicas De Investigación
Synthesis and Reactivity:
- Evans et al. (1987) investigated the reactions of 3,4-dihydroisoquinoline N-oxide with various ketenes. They synthesized 3,3-dimethyl-1,2,3,4-tetrahydroquinoline, although converting this compound into a nitrone was unsuccessful (Evans et al., 1987).
- Sokol et al. (2004) synthesized metal complexes using 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives, and analyzed their structures using X-ray diffraction and spectroscopies (Sokol et al., 2004).
Chemical Properties and Reactions:
- Williamson and Ward (2005) explored the reactivity of the double bond in 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, demonstrating various chemical transformations that can be applied to similar compounds (Williamson & Ward, 2005).
- Berger and Kerly (1993) studied the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, which are structurally related to 3,3-dimethyl-tetrahydroquinolines, providing insights into the cyclization processes of similar compounds (Berger & Kerly, 1993).
Application in Synthesis of Bioactive Compounds:
- Bunce et al. (2013) described the synthesis of tetrahydroquinolines with gem-dimethyl substituents at C4, highlighting their potential in the treatment of type-2 diabetes, indicating a pathway for synthesizing similar bioactive structures (Bunce et al., 2013).
Novel Synthetic Methods:
- Dong et al. (2012) presented a method for the mild and regiospecific synthesis of 1-aryl-3,4-dihydroisoquinolines, which could be relevant for compounds like 3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (Dong et al., 2012).
Chemical Structure and Tautomeric Studies:
- Davydov et al. (1993) synthesized 3,3-dimethyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines and analyzed their crystal and molecular structures, providing a foundation for understanding the structural aspects of similar compounds (Davydov et al., 1993).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities, development of novel synthetic strategies, and investigation of its mechanism of action . This compound could also be studied for potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
3,3-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-19(11-8-16)28(26,27)24-13-5-6-17-14-18(9-12-20(17)24)23-21(25)15-22(2,3)4/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZEAJKYMIZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

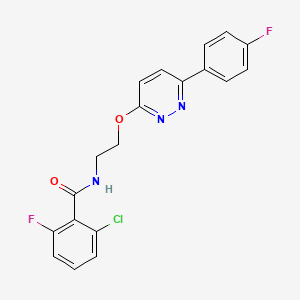
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)
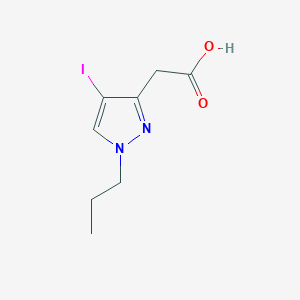
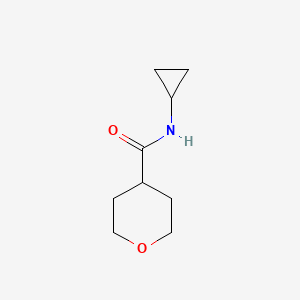
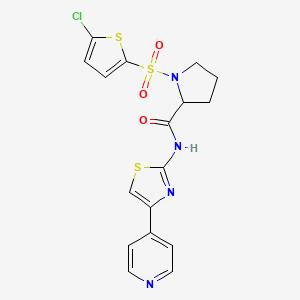
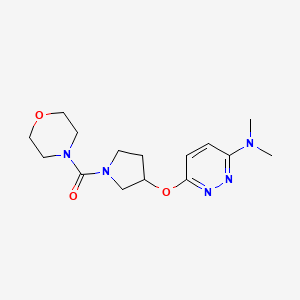
![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

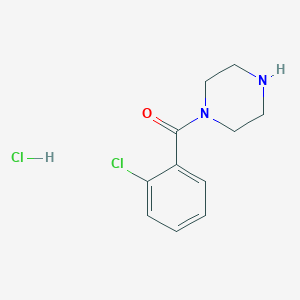
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)
![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)
